

A Technical Guide to the Water Solubility of Sulfo-Cy7 Carboxylic Acid

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Compound of Interest		
Compound Name:	Sulfo-Cy7 carboxylic acid TEA	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the water solubility of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye crucial for various biomedical research applications. This document outlines its solubility properties, presents relevant quantitative data, and details experimental workflows for its use.

Core Properties of Sulfo-Cy7 Carboxylic Acid

Sulfo-Cy7 carboxylic acid is a highly hydrophilic and water-soluble NIR dye.[1] Its enhanced water solubility is attributed to the presence of sulfonate groups, making it an ideal candidate for labeling biomolecules such as proteins and nucleic acids in aqueous environments.[2] This property eliminates the need for organic solvents in many assay buffers, which is particularly beneficial when working with delicate proteins prone to denaturation.[3][4] The dye is characterized by its strong fluorescence, high photostability, and a high molar extinction coefficient.[1][5]

Quantitative Solubility Data

The solubility of Sulfo-Cy7 carboxylic acid has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison.



Solvent	Concentration (M)	Concentration (g/L)	Reference
Water	0.10 M	76 g/L	[6]
DMF (Dimethylformamide)	0.10 M	76 g/L	[6]
DMSO (Dimethyl sulfoxide)	0.10 M	76 g/L	[6]

Note: The molecular weight of Sulfo-Cy7 carboxylic acid (C37H44N2O8S2) is 708.88 g/mol .[1]

Experimental Protocol: Determination of Aqueous Solubility

While a specific, published protocol for determining the water solubility of Sulfo-Cy7 carboxylic acid is not readily available, a general and widely accepted method for such a compound is the shake-flask method, recommended by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

Objective: To determine the saturation concentration of Sulfo-Cy7 carboxylic acid in water at a given temperature.

Materials:

- Sulfo-Cy7 carboxylic acid
- Distilled or deionized water
- Thermostatically controlled shaker or water bath
- Centrifuge
- UV-Vis spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes



pH meter

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of Sulfo-Cy7 carboxylic acid to a known volume of water in a flask.
 The excess is crucial to ensure that saturation is reached.
 - Seal the flask to prevent evaporation.
 - Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
 - Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.
- Phase Separation:
 - After agitation, allow the solution to stand at the controlled temperature to let undissolved particles settle.
 - To ensure complete removal of undissolved solid, centrifuge an aliquot of the supernatant at a high speed.
- Quantification:
 - Carefully withdraw a known volume of the clear, saturated supernatant.
 - Prepare a series of dilutions of the supernatant with water.
 - Measure the absorbance of each dilution using a UV-Vis spectrophotometer at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).[2]
 - Prepare a standard calibration curve using known concentrations of Sulfo-Cy7 carboxylic acid.



- Determine the concentration of the saturated solution by comparing its absorbance to the calibration curve.
- Data Reporting:
 - The water solubility is reported in units of g/L or mol/L at the specified temperature and pH.

Experimental Workflows and Applications

Sulfo-Cy7 carboxylic acid's excellent water solubility and fluorescence properties make it a valuable tool in various experimental workflows, particularly in biomedical imaging.

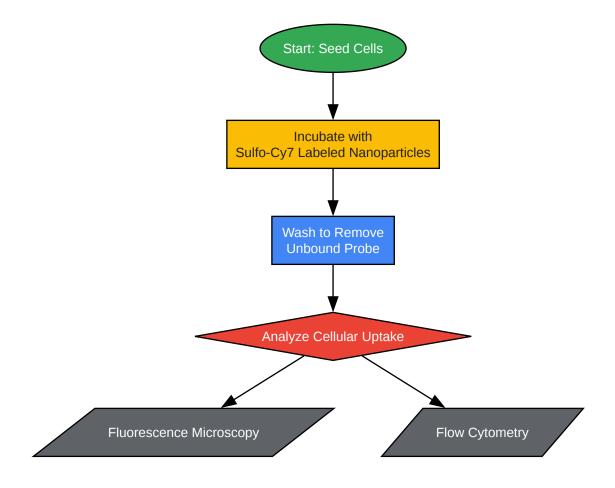


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Caption: Workflow for in vivo imaging using Sulfo-Cy7 carboxylic acid.

This workflow illustrates the use of Sulfo-Cy7 carboxylic acid in preclinical in vivo imaging studies.[7] The dye is first conjugated to a targeting molecule, such as an antibody or a nanoparticle. This labeled probe is then introduced into an animal model, and its distribution is monitored over time using a NIR fluorescence imaging system. This allows for the non-invasive visualization of biological processes and the assessment of drug delivery systems.





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Caption: Workflow for a cellular uptake assay.

In cellular biology, Sulfo-Cy7 carboxylic acid is employed to study the uptake of molecules or nanoparticles into cells.[7] In a typical assay, cells are incubated with a Sulfo-Cy7-labeled substance. After incubation, the cells are washed to remove any non-internalized probe. The amount of internalized probe is then quantified using techniques like fluorescence microscopy for visualization or flow cytometry for a high-throughput quantitative analysis.

Conclusion

Sulfo-Cy7 carboxylic acid exhibits excellent water solubility, a critical feature for its widespread use in biological and biomedical research. Its high hydrophilicity and strong NIR fluorescence make it an invaluable tool for a range of applications, from in vivo imaging to cellular-level analysis. The provided data and protocols offer a foundational understanding for researchers and professionals working with this versatile fluorescent dye.



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